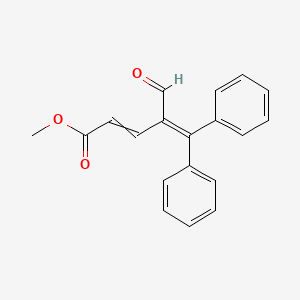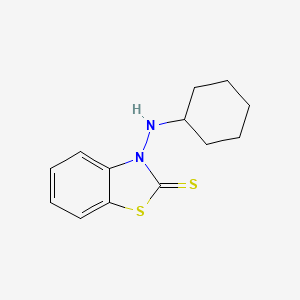
3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring fused with a thione group and a cyclohexylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-aminobenzothiazole with cyclohexyl isothiocyanate under reflux conditions. The reaction proceeds through nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thione ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione.
Cyclohexyl isothiocyanate: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to the presence of both the cyclohexylamino and thione groups, which confer specific chemical properties and potential biological activities that are distinct from other benzothiazole derivatives.
Properties
CAS No. |
90216-97-0 |
|---|---|
Molecular Formula |
C13H16N2S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-(cyclohexylamino)-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H16N2S2/c16-13-15(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-13/h4-5,8-10,14H,1-3,6-7H2 |
InChI Key |
ATZVLALHZSLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
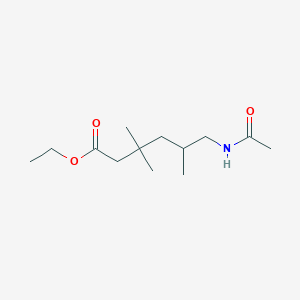
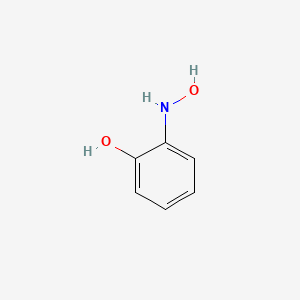
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)

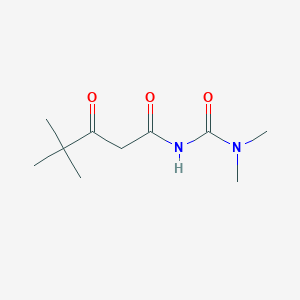
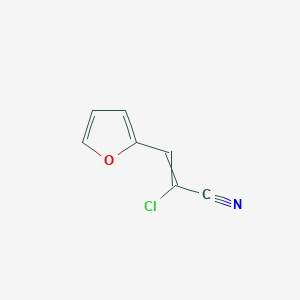
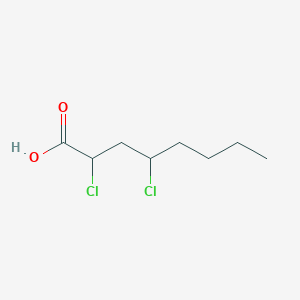
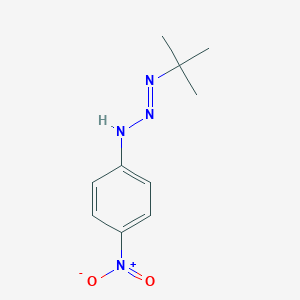

![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

